molecular formula C13H11F3N2O2 B608702 Luvadaxistat CAS No. 1425511-32-5

Luvadaxistat

Cat. No.: B608702
CAS No.: 1425511-32-5
M. Wt: 284.23 g/mol
InChI Key: QBQMUMMSYHUDFM-UHFFFAOYSA-N
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Description

Luvadaxistat, also known as TAK-831, is a novel, highly potent, and selective inhibitor of D-amino acid oxidase. This compound has been developed to increase the levels of D-serine, a co-agonist of the N-methyl-D-aspartate receptor, in the brain, plasma, and cerebrospinal fluid. This compound is primarily being investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Friedrich ataxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luvadaxistat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for clinical trials and potential therapeutic use. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Luvadaxistat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Luvadaxistat has several scientific research applications, including:

Mechanism of Action

Luvadaxistat exerts its effects by inhibiting D-amino acid oxidase, an enzyme responsible for the oxidative deamination of D-serine. By inhibiting this enzyme, this compound increases the levels of D-serine, which acts as a co-agonist at the N-methyl-D-aspartate receptor. This enhances the activation of these receptors, leading to improved synaptic plasticity and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Luvadaxistat

This compound is unique due to its high potency and selectivity for D-amino acid oxidase. This specificity allows for targeted modulation of D-serine levels without affecting other pathways, making it a promising candidate for treating cognitive impairments in neuropsychiatric disorders .

Properties

CAS No.

1425511-32-5

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

InChI Key

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luvadaxistat
Reactant of Route 2
Luvadaxistat
Reactant of Route 3
Luvadaxistat

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